molecular formula C18H23FN2O4 B12991743 tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12991743
M. Wt: 350.4 g/mol
InChI Key: WDOCUYUACJPBJB-UHFFFAOYSA-N
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Description

4-Fluoro Substituent

  • Electronic Effects : Fluorine’s electronegativity (-3.98 Pauling scale) withdraws electron density via inductive effects, polarizing the indoline ring and enhancing oxidative stability.
  • Hydrogen Bonding : The C–F bond’s partial negative charge engages in weak hydrogen bonds with proximal proton donors, as evidenced in fluorinated spiro compounds.

6-Hydroxy Substituent

  • Acidity : The phenolic -OH group exhibits a pKa of ~10, enabling deprotonation under basic conditions to form a resonance-stabilized phenoxide ion.
  • Intramolecular Interactions : In the solid state, the hydroxyl group participates in hydrogen bonding with the piperidine’s carbonyl oxygen, as observed in tert-butyl 5-trifluoromethylspiro[indoline-3,4'-piperidine]-1'-carboxylate.

Table 1: Substituent Effects on Indoline Ring Properties

Position Substituent Bond Length (Å) Angle (°) Electronic Contribution
4 Fluoro 1.35 (C–F) 109.5 σ-withdrawing, π-donating
6 Hydroxy 1.42 (O–H) 105.2 H-bond donor/acceptor

tert-Butyloxycarbonyl (Boc) Protecting Group Geometry

The Boc group (-OC(O)C(CH3)3) on the piperidine nitrogen adopts a conformation that balances steric bulk and electronic stabilization. Key features include:

  • Carbamate Linkage : The N–C(O)–O bond angle averages 123°, consistent with sp² hybridization at the carbonyl carbon.
  • tert-Butyl Orientation : The three methyl groups project away from the piperidine ring, minimizing 1,3-diaxial interactions. This staggered conformation is stabilized by hyperconjugation between the carbonyl oxygen and adjacent C–H σ bonds.

In analogues like tert-butyl 2-oxo-4-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate, the Boc group’s carbonyl oxygen forms a 2.89 Å contact with the indoline’s 2-oxo group, suggesting weak dipole-dipole interactions.

Conformational Flexibility of Piperidine Ring

The piperidine ring’s flexibility is constrained by the spiro junction and Boc group. Nuclear magnetic resonance (NMR) studies of 1-(methylsulfonyl)spiro[indoline-3,4'-piperidine] hydrochloride reveal two chair conformations in equilibrium, interconverting via a boat transition state. In the target compound, the Boc group’s steric bulk likely biases the piperidine toward a single chair conformation, with the nitrogen lone pair oriented antiperiplanar to the spiro carbon.

Table 2: Piperidine Ring Conformational Parameters

Parameter Chair Conformation Boat Conformation
Dihedral Angle (°) 55.3 0.0
Energy (kcal/mol) 0.0 5.2

Molecular dynamics simulations predict a 3.8 kcal/mol barrier to ring inversion, consistent with restricted flexibility due to the spiro architecture.

Properties

Molecular Formula

C18H23FN2O4

Molecular Weight

350.4 g/mol

IUPAC Name

tert-butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H23FN2O4/c1-17(2,3)25-16(24)21-7-5-18(6-8-21)14-12(19)9-11(22)10-13(14)20(4)15(18)23/h9-10,22H,5-8H2,1-4H3

InChI Key

WDOCUYUACJPBJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3F)O)N(C2=O)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the indoline core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

    Spirocyclization: The indoline core undergoes a spirocyclization reaction with a piperidine derivative, forming the spirocyclic structure.

    Functional group modifications: Introduction of the tert-butyl ester, fluorine, and hydroxy groups through various organic reactions such as esterification, halogenation, and hydroxylation.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo several types of chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent.

    Esterification and Hydrolysis: The tert-butyl ester can be hydrolyzed to a carboxylic acid under acidic or basic conditions, and vice versa.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate can be contextualized by comparing it to analogous spirocyclic indoline-piperidine derivatives. Below is a detailed analysis supported by spectral, synthetic, and physicochemical data from diverse sources:

Table 1: Comparative Analysis of Key Spirocyclic Indoline-Piperidine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Data
This compound 4-F, 6-OH, 1-CH3 Likely C₁₈H₂₂FN₂O₄* ~364.4* Expected IR: O-H (3400–3200 cm⁻¹), C=O (1700–1650 cm⁻¹), C-F (1250–1100 cm⁻¹)
tert-Butyl 6-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 6-F C₁₇H₂₁FN₂O₃ 320.36 Purity: 97%; Storage: Ambient; Supplier: Ambeed/eMolecules
tert-Butyl 4-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 4-Cl C₁₇H₂₁ClN₂O₃ 344.81 Purity: 97%; CAS: 1707602-35-4; Applications: Intermediate in drug discovery
tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate 4-OH C₁₇H₂₂N₂O₄ 318.37 Storage: 2–8°C; MDL: MFCD30528128; Potential for hydrogen bonding via -OH
(R)-4-(2-Ethoxy-2-oxoethoxy) analog ((R)-17) 4-OCH₂COOEt C₂₀H₂₆N₂O₆ 390.43 IR: 2928 cm⁻¹ (C-H), 1092 cm⁻¹ (C-O-C), 737 cm⁻¹ (aromatic); Synthetic use: Etherification

* *Exact molecular formula inferred from substituent additions to 's compound (C₁₇H₂₁FN₂O₃ + CH₃ + OH → C₁₈H₂₃FN₂O₄).

Structural and Functional Insights

Substituent Effects on Reactivity and Solubility: The 4-fluoro-6-hydroxy-1-methyl substitution in the target compound introduces both electron-withdrawing (F) and electron-donating (OH, CH₃) groups. This contrasts with the 6-fluoro analog (), which lacks the hydroxyl and methyl groups, reducing polarity and hydrogen-bonding capacity . The 4-chloro analog () exhibits higher molecular weight (344.81 vs.

Hydrogen Bonding and Crystallography: The 6-hydroxy group in the target compound and the 4-hydroxy analog () enable hydrogen bonding, influencing crystal packing and solubility. Such interactions are critical in supramolecular chemistry and drug formulation .

Synthetic Methodologies :

  • The synthesis of related spirocyclic compounds often involves cyclocondensation under acidic conditions (e.g., trifluoroacetic acid in toluene/acetonitrile) . Modifications to incorporate fluorine or hydroxyl groups may require specialized reagents or protection/deprotection strategies.

Spectroscopic Signatures :

  • The IR spectrum of (R)-17 () highlights ether (1092 cm⁻¹) and aromatic (737 cm⁻¹) vibrations, while the target compound’s spectrum would additionally show O-H (3400–3200 cm⁻¹) and C-F (1250–1100 cm⁻¹) stretches .

Biological Activity

tert-Butyl 4-fluoro-6-hydroxy-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 2361163-07-5) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₂₃FN₂O₄
  • Molecular Weight : 350.4 g/mol
  • Structure : The compound features a spirocyclic structure that is characteristic of many bioactive molecules.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of isatin and related scaffolds have shown promising results in inhibiting tumor growth and inducing apoptosis.

  • Mechanism of Action :
    • Cell Cycle Arrest : Compounds similar to tert-butyl 4-fluoro-6-hydroxy have been observed to induce cell cycle arrest at the G2/M phase. This mechanism is crucial for preventing the proliferation of cancer cells.
    • Induction of Apoptosis : The compound may activate apoptotic pathways, leading to increased annexin V-positive cells, indicating cell death through programmed mechanisms.
  • Case Studies :
    • In a study involving isatin derivatives, compounds exhibited IC₅₀ values ranging from 3.2 to 5.7 μM against various cancer cell lines, demonstrating significant potency compared to standard chemotherapeutics like 5-fluorouracil .
    • Another derivative showed an IC₅₀ of approximately 4.06 μM against SH-SY5Y neuroblastoma cells, indicating comparable efficacy with established treatments .

Research Findings

CompoundCell Line TestedIC₅₀ (μM)Mechanism
Isatin Derivative AMDA-MB-2313.6G2/M Arrest
Isatin Derivative BNCI-H4605.7Apoptosis Induction
tert-butyl analogueSH-SY5Y4.06Apoptosis Induction

Additional Biological Activities

Beyond anticancer effects, compounds in this class may exhibit other biological activities:

  • Antimicrobial Activity : Some spirocyclic compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Similar structures have been reported to modulate inflammatory pathways, providing a basis for further exploration in chronic inflammatory conditions.

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